molecular formula C2H4CaO2S B1201523 calcium;2-sulfanylacetate CAS No. 814-71-1

calcium;2-sulfanylacetate

Cat. No.: B1201523
CAS No.: 814-71-1
M. Wt: 132.20 g/mol
InChI Key: DOWVFKZNSMMYBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium;2-sulfanylacetate can be synthesized through the reaction of sodium chloroacetate with thiourea to form isothiuronium acetate, which is then reacted with calcium hydroxide to produce the final product : [ \text{HN=C(NH2)-S-CH2COOH + Ca(OH)2 → CaSC2H2O2·3H2O + H2NCN} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves controlled temperatures and pH levels to facilitate the reaction and subsequent crystallization of the compound .

Chemical Reactions Analysis

Types of Reactions: Calcium;2-sulfanylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can act as a reducing agent, breaking disulfide bonds in proteins.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Alkaline conditions are often used to facilitate the reduction process.

    Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Calcium;2-sulfanylacetate is used as a reducing agent in various chemical reactions. It is also employed in the synthesis of other sulfur-containing compounds .

Biology: In biological research, it is used to study the reduction of disulfide bonds in proteins and enzymes. This property is particularly useful in the analysis of protein structure and function .

Industry: The primary industrial application of this compound is in the formulation of depilatory creams and hair removal products. It is also used in the textile industry for wool processing .

Mechanism of Action

Calcium;2-sulfanylacetate exerts its effects by breaking the disulfide bonds in keratin, the protein that makes up hair. This process weakens the hair structure, making it easier to remove. The compound targets the sulfur atoms in the disulfide bonds, reducing them to free thiols and thereby disrupting the protein’s structural integrity .

Comparison with Similar Compounds

  • Sodium thioglycolate
  • Ammonium thioglycolate
  • Potassium thioglycolate

Comparison: Calcium;2-sulfanylacetate is unique in its use of calcium as the cation, which can influence its solubility and reactivity compared to other thioglycolates. For instance, sodium thioglycolate is more soluble in water, while this compound has a more controlled release of thioglycolic acid, making it suitable for specific applications like depilatory creams .

Properties

CAS No.

814-71-1

Molecular Formula

C2H4CaO2S

Molecular Weight

132.20 g/mol

IUPAC Name

calcium;2-sulfanylacetate

InChI

InChI=1S/C2H4O2S.Ca/c3-2(4)1-5;/h5H,1H2,(H,3,4);

InChI Key

DOWVFKZNSMMYBE-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2]

Canonical SMILES

C(C(=O)O)S.[Ca]

Color/Form

White, crystalline powde

814-71-1

Pictograms

Irritant

Related CAS

29820-13-1

shelf_life

STABLE /TRIHYDRATE/

Synonyms

2-mercaptoacetate
2-mercaptoacetate, bismuth (3+), sodium salt (3:1:3)
2-mercaptoacetate, calcium salt (1:1)
2-mercaptoacetate, calcium salt (2:1)
2-mercaptoacetate, calcium salt (2:1) salt, trihydrate
2-mercaptoacetate, monoammonium salt
2-mercaptoacetate, monopotassium salt
2-mercaptoacetate, monosodium salt
2-thioglycolic acid
ammonium thioglycolate
calcium thioglycolate
mercaptoacetic acid
sodium thioglycolate
sodium thioglycollate
thioglycolic acid

Origin of Product

United States

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